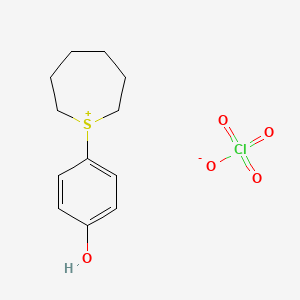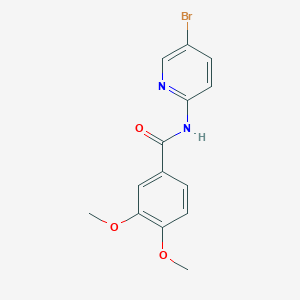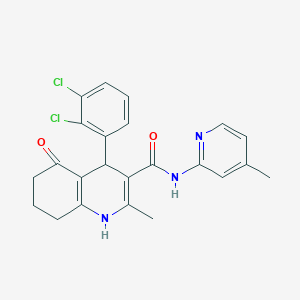
1-(4-hydroxyphenyl)thiepanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyphenyl)thiepanium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiepane derivative that has been synthesized using a variety of methods. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research. In
作用机制
The mechanism of action of 1-(4-hydroxyphenyl)thiepanium perchlorate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(4-hydroxyphenyl)thiepanium perchlorate has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in cell growth and proliferation. Additionally, it has been found to have antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
实验室实验的优点和局限性
One advantage of using 1-(4-hydroxyphenyl)thiepanium perchlorate in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it may be able to target cancer cells while leaving healthy cells unharmed. Additionally, it has been found to have low toxicity in animal models, which is an important consideration for the development of new cancer therapies.
However, there are also limitations to using 1-(4-hydroxyphenyl)thiepanium perchlorate in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. Additionally, more research is needed to determine the optimal dosage and delivery method for this compound.
未来方向
There are several future directions for research on 1-(4-hydroxyphenyl)thiepanium perchlorate. One area of research is the development of new cancer therapies based on this compound. Researchers are currently exploring ways to optimize its use in cancer therapy, including determining the optimal dosage and delivery method.
Another area of research is the development of new methods for synthesizing 1-(4-hydroxyphenyl)thiepanium perchlorate. Researchers are exploring new methods that may be more efficient or cost-effective than current methods.
Finally, researchers are also exploring the potential applications of 1-(4-hydroxyphenyl)thiepanium perchlorate in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, 1-(4-hydroxyphenyl)thiepanium perchlorate is a promising compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to learn about this compound, it has shown promise as a potential candidate for the development of new cancer therapies and other areas of scientific research.
合成方法
The synthesis of 1-(4-hydroxyphenyl)thiepanium perchlorate has been achieved using a variety of methods. One commonly used method involves the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of hydrochloric acid to form 1-(4-hydroxyphenyl)thiourea. This compound is then reacted with sulfuric acid to form 1-(4-hydroxyphenyl)thiepanium sulfate, which is subsequently treated with perchloric acid to form the perchlorate salt.
科学研究应用
1-(4-hydroxyphenyl)thiepanium perchlorate has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that 1-(4-hydroxyphenyl)thiepanium perchlorate can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
4-(thiepan-1-ium-1-yl)phenol;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS.ClHO4/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;2-1(3,4)5/h5-8H,1-4,9-10H2;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWRYQWENFOPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC[S+](CC1)C2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiepan-1-ium-1-yl)phenol;perchlorate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)



![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)